molecular formula C23H16 B13961585 DIBENZ(a,h)ANTHRACENE, 2-METHYL- CAS No. 63041-83-8

DIBENZ(a,h)ANTHRACENE, 2-METHYL-

Cat. No.: B13961585
CAS No.: 63041-83-8
M. Wt: 292.4 g/mol
InChI Key: OKVUWFFXNPQIPB-UHFFFAOYSA-N
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Description

2-Methyldibenz[a,h]anthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by a structure consisting of multiple fused benzene rings, with a methyl group attached to the second position of the dibenz[a,h]anthracene framework. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyldibenz[a,h]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-methyldibenz[a,h]anthracene may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The process typically requires stringent control of temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyldibenz[a,h]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyldibenz[a,h]anthracene is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying the behavior of PAHs and their interactions with other chemicals.

    Biology: The compound is used to investigate the mechanisms of carcinogenesis and the effects of environmental pollutants on biological systems.

    Medicine: Research on 2-methyldibenz[a,h]anthracene contributes to understanding the molecular basis of cancer and developing potential therapeutic interventions.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-methyldibenz[a,h]anthracene exerts its effects involves metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s molecular targets include enzymes involved in metabolic activation, such as cytochrome P450 enzymes, and pathways related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyldibenz[a,h]anthracene is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on the compound’s behavior and interactions compared to other PAHs.

Properties

CAS No.

63041-83-8

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

2-methylnaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C23H16/c1-15-6-7-17-9-11-19-13-22-18(14-23(19)21(17)12-15)10-8-16-4-2-3-5-20(16)22/h2-14H,1H3

InChI Key

OKVUWFFXNPQIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32

Origin of Product

United States

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